4-(3-Chloro-5-fluorophenyl)aniline is an aromatic amine compound characterized by the presence of both chlorine and fluorine substituents on a phenyl ring. Its molecular formula is . This compound belongs to a class of chemicals that are significant in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The compound can be synthesized through various methods, including the reduction of 3-chloro-4-fluoronitrobenzene. It is also involved in several chemical reactions such as nucleophilic aromatic substitution and coupling reactions.
4-(3-Chloro-5-fluorophenyl)aniline is classified as a halogenated aromatic amine. Its unique structure imparts specific reactivity, making it valuable in both scientific research and industrial applications.
The synthesis of 4-(3-Chloro-5-fluorophenyl)aniline can be achieved through several key methods:
In industrial settings, the preparation often utilizes high-pressure hydrogenation reactors to maximize yield and purity. The reaction conditions are optimized to minimize by-products and enhance efficiency, with reported yields exceeding 94% and purities over 99.5% for the final product .
The molecular structure of 4-(3-Chloro-5-fluorophenyl)aniline consists of a central aniline group (phenyl ring with an amino group) substituted with chlorine and fluorine atoms. The specific arrangement of these substituents affects its reactivity and physical properties.
4-(3-Chloro-5-fluorophenyl)aniline participates in several types of chemical reactions:
The mechanism of action for 4-(3-Chloro-5-fluorophenyl)aniline primarily involves its role in cross-coupling reactions like the Suzuki-Miyaura reaction. In this process:
The specific conditions under which these reactions occur—such as temperature, pressure, and catalyst type—are critical for optimizing yield and selectivity in synthetic applications.
4-(3-Chloro-5-fluorophenyl)aniline finds applications across several fields:
4-(3-Chloro-5-fluorophenyl)aniline (CAS 1345471-96-6) is a halogenated biphenyl derivative with the molecular formula C12H9ClFN and a molecular weight of 221.66 g/mol. Its structure comprises two linked aromatic rings:
The SMILES notation (NC1=CC=C(C2=CC(F)=CC(Cl)=C2)C=C1) highlights the para-linkage between rings. The chlorine atom’s strong electron-withdrawing effect and fluorine’s high electronegativity significantly reduce electron density on Ring B, enhancing the compound’s dipole moment (3.6 XLogP3) and directing electrophilic attacks toward Ring A’s ortho positions [1] [3].
Table 1: Structural and Electronic Properties
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C12H9ClFN | Confirms elemental composition |
| Molecular Weight | 221.66 g/mol | Critical for stoichiometric calculations |
| SMILES | NC1=CC=C(C2=CC(F)=CC(Cl)=C2)C=C1 | Illustrates atomic connectivity |
| XLogP3 | 3.6 | Indicates moderate lipophilicity |
| Bond Angles (C-N-C) | ~120° | Reflects sp2 hybridization |
| Dipole Moment | Increased by F/Cl substituents | Enhances solubility in polar solvents |
Crystallographic studies show the aniline nitrogen adopts a pyramidal geometry (sp7.3 hybridization) due to partial conjugation with the aryl system. This geometry is less planar than aliphatic amines but more planar than typical anilines without electron-withdrawing groups [2] [3].
The synthesis of halogenated anilines evolved from classical methods like the Béchamp reduction (iron/acid-mediated nitro reduction) and Zinin reaction (sulfide reduction of nitro groups). These 19th-century techniques enabled early access to chloro- and fluoroanilines but suffered from poor regioselectivity and harsh conditions [2] [7].
A paradigm shift occurred in the late 20th century with transition metal catalysis. Innovations like the Buchwald-Hartwig amination allowed direct C–N bond formation between aryl halides and amines, facilitating access to sterically hindered anilines. For 4-(3-Chloro-5-fluorophenyl)aniline, modern routes leverage Suzuki-Miyaura coupling between 3-chloro-5-fluorophenylboronic acid and 4-bromoaniline, followed by nitro group reduction [3] [7].
Table 2: Evolution of Halogenated Aniline Synthesis
| Time Period | Method | Advancement | Limitations |
|---|---|---|---|
| 1842–1854 | Zinin/Béchamp reductions | First practical aniline synthesis | Low yields, poor halogen compatibility |
| 1950s | Electrophilic halogenation | Direct ring functionalization | Restricted to electron-rich substrates |
| 1990s–Present | Suzuki-Miyaura coupling | Regiocontrolled biaryl formation | Requires Pd catalysts |
| 2010s | Aniline N-oxide halogenation | Ortho/para-selective chlorination/bromination | Limited to N,N-dialkylanilines |
Recent breakthroughs include aniline N-oxide chemistry, enabling regioselective halogenation. For example, N,N-dialkylaniline N-oxides treated with SOCl2 or SOBr2 yield ortho-chloro or para-bromo anilines at −78°C, achieving up to 69% isolated yield [7].
Chlorine enhances binding affinity in drug-receptor interactions through hydrophobic pockets and van der Waals interactions. Over 250 FDA-approved drugs contain chlorine, including antineoplastics (e.g., chlorambucil) and antivirals. Chlorine’s polarizability improves target engagement but may increase nephrotoxicity risk when positioned para to the amine, as seen in 4-chloroaniline [8] [9].
Fluorine offers unique advantages:
In 4-(3-Chloro-5-fluorophenyl)aniline, the 3,5-halo pattern maximizes both effects:
Table 3: Impact of Halogen Position on Aniline Properties
| Substituent Pattern | Biological Effect | Chemical Reactivity |
|---|---|---|
| 4-Chloroaniline | Potent nephrotoxicant (in vitro) | High electrophilic substitution at ortho |
| 3-Fluoroaniline | Weak nephrotoxicity | Reduced amine basicity vs. unsubstituted aniline |
| 3,5-Dichloroaniline | Nephrotoxicity at 0.8 mmol/kg (in vivo) | Enhanced oxidative coupling |
| 3-Chloro-5-fluoro | Balanced bioactivity/reactivity | Optimal for Suzuki cross-coupling |
The halogen positioning also dictates toxicity. Para-haloanilines induce methemoglobinemia, while meta substituents mitigate this risk. 3,5-Dihaloanilines exhibit higher nephrotoxic potential than mono-halo variants due to increased cellular accumulation [9].
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5